molecular formula C7H10N2OS B1272345 5-Ethylthiophene-2-carbohydrazide CAS No. 676348-42-8

5-Ethylthiophene-2-carbohydrazide

Cat. No. B1272345
M. Wt: 170.23 g/mol
InChI Key: VCNHIBSLOGNADX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves cyclization reactions and substitutions. For instance, the ibuprofen derivative mentioned in paper is synthesized via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3. Similarly, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergoes various heterocyclization reactions to yield different derivatives, as described in paper . These methods could potentially be adapted for the synthesis of "5-Ethylthiophene-2-carbohydrazide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the ibuprofen-thiadiazole hybrid compound's structure was determined by single-crystal X-ray diffraction, showing that it crystallizes in the triclinic system . The molecular structure analysis is crucial for understanding the compound's geometry, electronic distribution, and potential sites for reactivity.

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions. The papers describe reactions such as condensation with hydrazine , Sandmeyer-type deamination , and reactions with acetylacetone and ethyl cyanoacetate . These reactions are indicative of the reactivity of thiophene derivatives and could be relevant when considering the chemical behavior of "5-Ethylthiophene-2-carbohydrazide."

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be inferred from their molecular structure and the functional groups present. For example, the presence of electron-withdrawing or donating groups can affect the compound's acidity, basicity, and fluorescence properties . The crystalline structure can influence the melting point and solubility . The papers do not provide specific data on "5-Ethylthiophene-2-carbohydrazide," but the properties of similar compounds can offer a general understanding of what might be expected for this compound.

Scientific Research Applications

Antiviral and Cytotoxic Activities

5-Ethylthiophene-2-carbohydrazide derivatives have shown potential in antiviral and cytotoxic activities. For instance, certain compounds synthesized from similar structures have exhibited significant activity against Herpes simplex virus type-1 (HSV-1) and have been explored for their cytotoxic properties (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Fluorescence and Dye Synthesis

Compounds related to 5-Ethylthiophene-2-carbohydrazide have been used in the synthesis of fluorescent dyes. These dyes, when modified with ethylthiophene substituents, can modulate fluorescence from 650 nm to 780 nm, making them useful in various scientific and industrial applications (Ulrich, Goeb, D. Nicola, Retailleau, & Ziessel, 2007).

Agricultural and Herbicidal Applications

Certain derivatives of 5-Ethylthiophene-2-carbohydrazide have been evaluated for their herbicidal activities, showing inhibitory effects on the growth of certain plants like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages (Wang, Zheng, Liu, & Chen, 2010).

Corrosion Protection

In industrial applications, derivatives of 5-Ethylthiophene-2-carbohydrazide have been studied for their effectiveness in corrosion protection. They have shown potential as corrosion inhibitors, particularly in protecting mild steel in acidic environments (Paul, Yadav, & Obot, 2020).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 5-Ethylthiophene-2-carbohydrazide .

properties

IUPAC Name

5-ethylthiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-2-5-3-4-6(11-5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNHIBSLOGNADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374549
Record name 5-ethylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylthiophene-2-carbohydrazide

CAS RN

676348-42-8
Record name 5-Ethyl-2-thiophenecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676348-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ethylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676348-42-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Ulrich, S Goeb, A De Nicola… - The Journal of …, 2011 - ACS Publications
A general method for the synthesis of difluorobora-diisoindolomethene dyes with phenyl, p-anisole, or ethyl-thiophene substituents has been developed. The nature of the substituents …
Number of citations: 111 pubs.acs.org

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